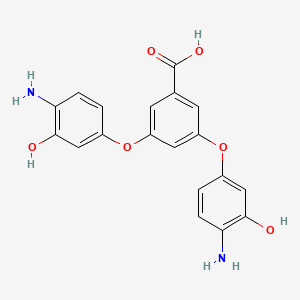
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with two 4-amino-3-hydroxyphenoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol to form 3,5-bis(4-nitrophenoxy)benzoic acid. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups in the intermediate can be reduced to amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrophenoxy)benzoic acid: An intermediate in the synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A related compound with carboxyl groups instead of amino groups.
4-Amino-3-hydroxybenzoic acid: A simpler analog with only one aromatic ring substituted with amino and hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the aromatic rings. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
791059-27-3 |
|---|---|
Molecular Formula |
C19H16N2O6 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3,5-bis(4-amino-3-hydroxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O6/c20-15-3-1-11(8-17(15)22)26-13-5-10(19(24)25)6-14(7-13)27-12-2-4-16(21)18(23)9-12/h1-9,22-23H,20-21H2,(H,24,25) |
InChI Key |
WATQXRZUVAGRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=C(C=C3)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















